REACTION_CXSMILES
|
N1CCCC[CH2:2]1.C(O[C:10](=O)[CH2:11][N:12]([C:14](=[O:16])C)C)C.[CH3:18][N:19]([CH3:22])[CH:20]=[O:21]>>[CH3:18][N:19]1[CH2:22][C:14](=[O:16])[NH:12][C:11]([CH3:10])([CH3:2])[C:20]1=[O:21]
|
Name
|
|
Quantity
|
867 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
α,α-dimethyl-(9H-fluoren-9-ylmethoxy)carbamino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
743 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN(C)C(C)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in air
|
Type
|
CUSTOM
|
Details
|
The reaction solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
ADDITION
|
Details
|
to the resultant solution, hexane was added
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were recovered by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(NC(C1)=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |